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Compound of Interest

Compound Name: Thalidomide-C7-OH

Cat. No.: B14766554

Get Quote

Executive Summary & Nomenclature Clarification

In the context of targeted protein degradation (TPD) and PROTAC® (Proteolysis Targeting
Chimera) design, the term "Thalidomide-C7-OH" presents a specific nomenclatural ambiguity
that must be resolved for accurate experimental design.

It typically refers to one of two distinct chemical entities depending on the context (Core
Warhead vs. Linker Intermediate):

e The Core Warhead (Scientific Standard):4-Hydroxythalidomide. In standard IUPAC
numbering for the phthalimide ring, the position adjacent to the carbonyl is C4. However, due
to symmetry in the unsubstituted phthalimide precursor, some historical or vendor catalogs
refer to this as "C7" or "Thalidomide-OH".

o The Linker Intermediate (Catalog Shorthand):Thalidomide-O-C7-OH. This is a functionalized
building block consisting of the thalidomide core attached to a 7-carbon alkyl/ether linker
terminating in a hydroxyl group, ready for conjugation to a protein of interest (POI) ligand.
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This guide primarily characterizes the Core Warhead (4-Hydroxythalidomide), the essential E3
ligase recruiting moiety, while also providing data for the C7-Linker derivative commonly used
in library synthesis.[1]

Chemical Identity & Structural Data[2][3][4][5][6][7]
[8][91[10][11]
A. Core Warhead: 4-Hydroxythalidomide

This is the parent "warhead" used to recruit the Cereblon (CRBN) E3 ligase. The hydroxyl
group at position 4 serves as the "exit vector" for linker attachment.

Property Data

Common Name 4-Hydroxythalidomide (Thalidomide-4-OH)
2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-

IUPAC Name ( PP yh-4-hy Y
1,3-dione

CAS Number 5054-59-1

Molecular Weight 274.23 g/mol

Molecular Formula C13H10N20s
O=C1N(C2C(=O)NC(=0)CC2)C(=0)C3=C1C=C

SMILES
C=C30

Solubility DMSO (>50 mg/mL); Poor water solubility

B. Linker Derivative: Thalidomide-O-C7-OH

Often abbreviated as "Thalidomide-C7-OH" in PROTAC building block catalogs (e.g.,
BroadPharm, BOC Sciences), this molecule includes the linker.[1]
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Property Data

Catalog Name Thalidomide-O-C7-OH

) 4-((7-hydroxyheptyl)oxy)-2-(2,6-dioxopiperidin-
Chemical Name o ) )
3-yl)isoindoline-1,3-dione

Molecular Weight 388.42 g/mol
Molecular Formula C20H24N206
Linker Length 7 Carbon atoms (Heptyl chain)

OCCCCCCCOC1=C2C(N(C3C(NC(CC3)=0)=0
)C2=0)=0)=CC=C1

SMILES

Structural Visualization & Mechanism
The "EXxit Vector" Logic

The selection of the C4 (or C7) position on the phthalimide ring for hydroxylation is not
arbitrary. X-ray crystallography of the Thalidomide-CRBN-DDB1 complex (PDB: 4CI1) reveals
that the phthalimide ring is buried in the tri-tryptophan pocket of Cereblon, but the C4 position
remains solvent-exposed.[1]

» Causality: Attaching linkers at C4 minimizes steric clash with the E3 ligase, preserving the
binding affinity required for ternary complex formation.

» Numbering Ambiguity: If the phthalimide nitrogen is position 2, the benzene ring carbons are
4,5, 6,[1] 7. Positions 4 and 7 are chemically equivalent in the unsubstituted ring but distinct
in the chiral environment of the glutarimide. Synthetically, the product is almost exclusively
the 4-isomer.[1]

Pathway: From Precursor to PROTAC

The following diagram illustrates the synthesis flow and the critical role of the C4-OH (C7-OH)
intermediate.[1]
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Figure 1: Synthetic workflow transforming the thalidomide core into a functional PROTAC via
the C7/C4 hydroxyl exit vector.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. The
synthesis protocol includes a checkpoint (NMR/LCMS) to confirm the regiochemistry before

proceeding.

Protocol A: Synthesis of 4-Hydroxythalidomide
(Warhead)

Note: This synthesis utilizes 3-hydroxyphthalic anhydride to ensure the hydroxyl is at the
correct position (C4/C7).[1]

Reagents: 3-Hydroxyphthalic anhydride (1.0 eq), 3-Aminopiperidine-2,6-dione (Glutarimide
HCI) (1.1 eq), Pyridine (solvent/base).[1]

Reflux: Dissolve reagents in anhydrous pyridine. Heat to reflux (110°C) for 12—18 hours.

o Why: High temperature is required to drive the formation of the imide ring and dehydrate
the intermediate amic acid.

Workup: Cool the mixture. Concentrate under reduced pressure. Resuspend the residue in
1N HCI (to remove pyridine) and extract with Ethyl Acetate.

Validation Checkpoint:
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o LC-MS: Expect [M+H]+ peak at ~275.23.[1]

o 1H NMR (DMSO-d6): Look for the phenolic -OH singlet around 11.0 ppm and the distinct
glutarimide -NH singlet around 11.1 ppm.[1] The aromatic region should show a triplet and
two doublets (ABC system) confirming the 1,2,3-substitution pattern on the benzene ring.

[1]

Protocol B: Linker Attachment (Synthesis of
Thalidomide-O-C7-OH)

e Reagents: 4-Hydroxythalidomide (1.0 eq), 7-Bromo-1-heptanol (1.2 eq), Potassium
Carbonate (K2CO3, 2.0 eq), DMF (anhydrous).[1]

e Reaction: Stir at 60°C for 16 hours.

o Causality: The phenolic hydroxyl is acidic (pKa ~7-8).[1] K2CO3 is sufficient to
deprotonate it, allowing nucleophilic attack on the alkyl bromide.

o Purification: Dilute with water (product often precipitates). If not, extract with EtOAc. Purify
via Flash Column Chromatography (Hexane:EtOAc gradient).

» Validation Checkpoint:
o LC-MS: Target Mass [M+H]+ = 389.4.[1]

o Shift Verification: In NMR, the triplet of the CH2 adjacent to the ether oxygen should
appear around 4.1 ppm, distinct from the starting alcohol.

Critical Application Notes for Drug Development
Stability & Racemization

Thalidomide derivatives, including C7-OH, possess a chiral center at the glutarimide C3

position.

o Risk: Under physiological conditions (pH 7.4), the acidic proton at C3 allows for rapid
racemization (t1/2 ~ 5-8 hours).[1]
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Impact: While the (S)-enantiomer is associated with teratogenicity and the (R)-enantiomer
with sedation, Cereblon binding is enantioselective.[1] The (S)-enantiomer binds CRBN with
higher affinity.[1] However, due to rapid in vivo racemization, most PROTACs are
synthesized as racemates unless a rigidified glutarimide analog is used.

Linker Length Optimization

When using "Thalidomide-C7-OH" (the linker version), the 7-carbon chain length is a starting

point.[1]

Optimization: PROTAC efficiency is highly dependent on linker length.[2] If degradation is
poor, screen linkers with 3, 5, 7, and 9 carbons (or PEG equivalents) to optimize the ternary
complex geometry (Cooperativity,
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. bocsci.com [bocsci.com]
o 2. explorationpub.com [explorationpub.com]

e To cite this document: BenchChem. [Definitive Guide to Thalidomide-C7-OH: Structure,
Properties, and PROTAC Applications[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b14766554/docs#definitive-guide-to-thalidomide-c7-
oh-structure-properties-and-protac-applications-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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